molecular formula C4H10ClNO2S B157288 D-Cysteine Methyl Ester Hydrochloride CAS No. 70361-61-4

D-Cysteine Methyl Ester Hydrochloride

Cat. No. B157288
CAS RN: 70361-61-4
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-AENDTGMFSA-N
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Description

D-Cysteine Methyl Ester Hydrochloride is the hydrochloride salt form of the methyl ester of the amino acid D-Cysteine . It is a white solid and is used as a building block for the synthesis of N,S-heterocycles . It is also used as a mucolytic and fluidifying agent for chronic and acute respiratory disorders .


Molecular Structure Analysis

The molecular formula of D-Cysteine Methyl Ester Hydrochloride is C4H10ClNO2S . The molecular weight is 171.65 g/mol .


Physical And Chemical Properties Analysis

D-Cysteine Methyl Ester Hydrochloride is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point of 135°C . It is soluble in water and methanol .

Scientific Research Applications

Infectious Disease Research

D-Cysteine Methyl Ester Hydrochloride is utilized in infectious disease research as a certified reference material for accurate and reliable data analysis . Its role is pivotal in the development of antibacterial agents, where its efficacy and safety are rigorously tested.

Nanoparticle Synthesis

This compound serves as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs). The presence of D-Cysteine Methyl Ester Hydrochloride influences the hydrodynamic diameter and zeta potential behavior of AuNPs, making it valuable for creating nanoparticles with specific physicochemical characteristics for biological applications .

Biochemical Research

In biochemical research, D-Cysteine Methyl Ester Hydrochloride has been shown to inhibit the binding of ethynylestradiol metabolites to proteins and nucleic acids. This property is significant for understanding the interactions between hormones and cellular components .

Peptide Synthesis

The compound is used in peptide synthesis, where it aids in the formation of peptide bonds. This application is essential for creating synthetic peptides for therapeutic and diagnostic purposes .

Organic Synthesis

D-Cysteine Methyl Ester Hydrochloride is involved in the preparation of thiazolidine-4-carboxylates with carbonyl compounds. These compounds have various applications, including the development of pharmaceuticals and agrochemicals .

Vaccinology

Preliminary biological evaluations suggest that nanoparticles stabilized with D-Cysteine Methyl Ester Hydrochloride are safe for cells. This opens up potential applications in vaccinology, where such nanoparticles could be used to enhance vaccine delivery and efficacy .

Safety and Hazards

D-Cysteine Methyl Ester Hydrochloride can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70361-61-4
Record name D-Cysteine Methyl Ester Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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